2-Chloro-3-methylbenzenethiol

Description

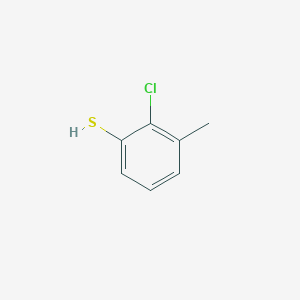

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTATAFZCQSICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736073 | |

| Record name | 2-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90825-53-9 | |

| Record name | 2-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Thiol Group (-SH)

The thiol group is the most reactive site in the molecule, readily participating in a variety of transformations. Its high nucleophilicity and susceptibility to oxidation are central to its chemical behavior.

The sulfur atom of the thiol group is highly nucleophilic and can readily react with electrophiles to form thioethers (sulfides). This is a fundamental transformation for this class of compounds. A common method for the synthesis of thioethers is the reaction of the corresponding thiolate with an alkyl halide. The thiolate is typically generated in situ by treating the thiol with a base.

General Reaction Scheme for Thioether Formation:

The reactivity of the thiol group allows for the introduction of a wide variety of substituents at the sulfur atom, leading to a diverse range of derivatives.

Table 1: Representative Thioether Derivatives of 2-Chloro-3-methylbenzenethiol

| Alkylating/Arylating Agent | Product | Reaction Type |

| Methyl iodide | 2-Chloro-1-(methylthio)-3-methylbenzene | S-Alkylation |

| Benzyl (B1604629) bromide | Benzyl (2-chloro-3-methylphenyl) sulfide | S-Alkylation |

| Acetyl chloride | S-(2-chloro-3-methylphenyl) ethanethioate | S-Acylation |

Note: This table represents predicted products based on general thiol reactivity, as specific experimental data for this compound is limited.

The thiol group is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. Mild oxidation typically leads to the formation of a disulfide, while stronger oxidation can produce sulfonic acids.

Oxidation to Disulfide:

Mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) can facilitate the coupling of two thiol molecules to form a disulfide.

2 Ar-SH + [O] → Ar-S-S-Ar + H₂O

Oxidation to Sulfonic Acid:

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can oxidize the thiol group to a sulfonic acid.

Ar-SH + 3[O] → Ar-SO₃H

Transformations of the Aromatic Ring System

The substituents on the benzene (B151609) ring—chloro, methyl, and thiol—direct the position of further substitution on the ring. The thiol and methyl groups are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating. The interplay of these directing effects will determine the regioselectivity of electrophilic aromatic substitution reactions.

While the electron-rich aromatic ring is generally not susceptible to nucleophilic attack, the presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles. However, these reactions typically require harsh conditions (high temperature and pressure).

The positions for electrophilic attack on the aromatic ring of this compound are influenced by the existing substituents. The powerful ortho-, para-directing influence of the thiol and methyl groups, combined with the deactivating but ortho-, para-directing nature of the chloro group, suggests that electrophiles will preferentially add to the positions ortho and para to the activating groups. Given the substitution pattern, the most likely positions for further substitution are C4, C6, and potentially C5.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-3-methyl-4-nitrobenzenethiol and/or 2-Chloro-3-methyl-6-nitrobenzenethiol |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-chloro-3-methylbenzenethiol and/or 6-Bromo-2-chloro-3-methylbenzenethiol |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Likely complex mixture due to polysubstitution and steric hindrance. |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Note: The predicted products are based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents. The actual product distribution would need to be determined experimentally.

Derivatization at the Chloro Position

Halogen Exchange Reactions

The chlorine atom on the aromatic ring can potentially be substituted by other halogens through metal-mediated halogen exchange (HALEX) reactions. These transformations, often referred to as Finkelstein or retro-Finkelstein reactions for aryl halides, provide routes to other halogenated analogues.

Typically, the conversion of an aryl chloride to an aryl iodide can be achieved using iodide salts in the presence of copper(I) or nickel(II) catalysts. nih.gov Conversely, the exchange of chlorine for fluorine often employs fluoride (B91410) salts like KF or CsF with palladium or nickel catalysts. nih.gov While direct experimental data for this compound is scarce, its participation in such reactions is plausible. The thiol group may require protection, for example, as a thioether, to prevent interference with the metal catalyst.

Table 1: Potential Halogen Exchange Reactions

| Starting Material | Reagents | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | NaI, CuI (cat.), ligand | 2-Iodo-3-methylbenzenethiol | Finkelstein-type Reaction |

Coupling Reactions Involving Aromatic Halides

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a handle for such transformations. However, the presence of the thiol group is a significant consideration, as thiols can act as catalyst poisons for palladium. nih.gov Therefore, protection of the thiol group (e.g., as a methyl or benzyl ether) would likely be necessary for these reactions to proceed efficiently.

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with a boronic acid or ester to form a new C-C bond. scribd.com For the protected this compound, this could be used to introduce new aryl or alkyl substituents at the C-2 position. rsc.orgmit.edu

Heck Reaction: The Heck reaction would enable the vinylation of the C-2 position by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. tpcj.orgnih.govncert.nic.in

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. nih.govucalgary.ca This would be a key step in converting this compound into an aminothiophenol derivative, a precursor for heterocyclic synthesis. rsc.org

Table 2: Potential Cross-Coupling Reactions of a Protected this compound Derivative

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-Phenyl-3-methylbenzenethiol derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 2-Styryl-3-methylbenzenethiol derivative |

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring offers another site for synthetic modification.

The benzylic protons of the methyl group are susceptible to free-radical reactions. Under UV irradiation or with a radical initiator, the methyl group can be halogenated. docbrown.infoquora.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of an initiator like AIBN or benzoyl peroxide would be expected to yield 2-chloro-3-(bromomethyl)benzenethiol. masterorganicchemistry.com Similarly, chlorination can be achieved using chlorine gas under UV light. chemguide.co.uk This reaction proceeds via a free-radical chain mechanism. chemguide.co.uk

Oxidation of the methyl group is also a feasible transformation. Strong oxidizing agents, such as potassium permanganate or chromic acid, can convert the methyl group into a carboxylic acid, yielding 2-chloro-3-mercaptobenzoic acid.

Once functionalized, the side chain can be further elaborated. The 2-chloro-3-(halomethyl)benzenethiol intermediate is particularly useful. As a benzylic halide, it is highly reactive towards nucleophilic substitution, proceeding via either an Sₙ1 or Sₙ2 mechanism depending on the conditions. ucalgary.calibretexts.orgstackexchange.com This allows for the introduction of a wide variety of functional groups.

Table 3: Examples of Side-Chain Modification via a Benzylic Halide Intermediate

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH (aq) | -CH₂OH (Alcohol) |

| Cyanide | NaCN | -CH₂CN (Nitrile) |

| Alkoxide | NaOCH₃ | -CH₂OCH₃ (Ether) |

Heterocycle Annulation and Ring-Closure Reactions

The structure of this compound is a potential precursor for the synthesis of sulfur- and nitrogen-containing heterocycles, particularly those with a 1,4-thiazine core.

Phenothiazines: A common route to phenothiazines involves the cyclization of a substituted diphenylamine (B1679370) with sulfur, often catalyzed by iodine. scribd.comtpcj.orgdtic.mil To utilize this compound for this purpose, it would first need to be coupled with an aniline (B41778) derivative. A plausible pathway involves a Buchwald-Hartwig or Ullmann coupling of this compound with a suitable aniline to form a 2-(phenylamino)-3-methylbenzenethiol derivative. Subsequent intramolecular cyclization or reaction with sulfur could then yield a substituted phenothiazine. nih.gov

4H-1,4-Benzothiazines: The synthesis of 4H-1,4-benzothiazines typically involves the condensation of a 2-aminobenzenethiol with a 1,3-dicarbonyl compound, an α-halo ketone, or another suitable two-carbon unit. researchgate.netrsc.orgnih.gov Therefore, a preliminary step to access this scaffold from this compound would be the conversion of the chloro group into an amino group. This could be achieved via Buchwald-Hartwig amination using an ammonia (B1221849) equivalent. nih.gov The resulting 2-amino-3-methylbenzenethiol (B1590230) could then be reacted with various electrophiles to construct the 1,4-benzothiazine ring system. researchgate.net

Reactions with β-Diketones and β-Ketoesters

While the synthesis of phenothiazines represents a major reactive pathway, thiophenols like this compound are also expected to react with 1,3-dicarbonyl compounds such as β-diketones and β-ketoesters. These reactions typically lead to the formation of other sulfur-containing heterocycles.

The reaction of a 2-aminobenzenethiol with a β-diketone or β-ketoester is a well-established route to 1,5-benzothiazepines. The reaction proceeds via initial condensation between the amino group and one of the carbonyl groups to form an enamine or enaminone intermediate. This is followed by an intramolecular Michael addition of the thiol group to the α,β-unsaturated carbonyl system, and subsequent cyclization and dehydration to yield the seven-membered benzothiazepine (B8601423) ring.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-3-methylbenzenethiol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl group would appear as a singlet, and the thiol proton would also be a singlet, with its chemical shift being concentration and solvent-dependent.

For illustrative purposes, the ¹H NMR data for the related compound 3-Methylbenzenethiol is presented below. chemicalbook.com

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.3 | Multiplet |

| Thiol-H (SH) | 3.4 | Singlet |

| Methyl-H (CH₃) | 2.3 | Singlet |

| Note: This data is for 3-Methylbenzenethiol and serves as an estimation for this compound. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The presence of the chlorine atom will cause a downfield shift for the carbon atom to which it is attached.

The following table provides predicted ¹³C NMR chemical shifts for methylbenzene (toluene) , which can serve as a basic reference for the aromatic carbon signals, although the chloro and thiol substituents will significantly influence the actual shifts in this compound. docbrown.info

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C-CH₃ (aromatic) | 138 |

| C-H (aromatic, ortho) | 129 |

| C-H (aromatic, meta) | 128 |

| C-H (aromatic, para) | 125 |

| CH₃ | 21 |

| Note: This data is for methylbenzene and is for illustrative purposes only. The shifts for this compound will be different due to the chloro and thiol groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The S-H stretching vibration is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. uwosh.edu

A gas-phase IR spectrum for the related compound 3-Methylbenzenethiol from the NIST WebBook shows characteristic peaks that can offer some insight. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretch is often weak in Raman as well. Aromatic ring vibrations, however, usually give strong Raman signals. The C-Cl stretch would also be observable in the Raman spectrum. The symmetric vibrations and non-polar bonds tend to show stronger signals in Raman spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₇ClS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 158.65 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. khanacademy.orgyoutube.com For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. khanacademy.org

The choice of the mobile phase is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, would likely be a suitable starting point. The position of the spot, represented by the retention factor (Rf) value, would depend on the polarity of the compound. Due to the presence of the polar thiol group, this compound would be more retained on the silica plate compared to non-polar impurities. Visualization of the spots can be achieved under UV light (254 nm) or by using a staining agent. khanacademy.org

The following table outlines a hypothetical TLC system for the analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate (B83412) stain |

| Expected Rf | Dependent on the exact mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is highly suitable for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. The purity of the sample can be determined by the relative peak areas in the chromatogram. High-resolution GC-MS can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. psu.edu

A hypothetical GC-MS method for the analysis of this compound is detailed below.

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction study of this compound would provide fundamental crystallographic parameters. This data is typically presented in a standardized format, as shown in the hypothetical table below. However, it is critical to reiterate that no experimental data has been found to populate this table for the specified compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₇ClS |

| Formula Weight | 158.65 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

| R-factor | Not Determined |

This table is for illustrative purposes only. The values are not based on experimental results.

Supramolecular Architecture and Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively define the supramolecular architecture. These interactions, though weaker than covalent bonds, are fundamental to the physical properties of the material. For this compound, one could anticipate the presence of several types of intermolecular forces.

Given the molecular structure, potential interactions could include:

Van der Waals Forces: These non-specific interactions would be present throughout the crystal lattice, arising from temporary fluctuations in electron density.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, contributing to the stability of the crystal packing.

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring could interact with the electron-rich π-system of a neighboring molecule.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule.

S-H···S Hydrogen Bonding: If the thiol proton is involved in hydrogen bonding, it could form interactions with the sulfur atom of a neighboring molecule.

Without experimental data from an X-ray crystal structure determination, the specific nature, geometry, and relative strengths of these potential interactions in the solid state of this compound cannot be confirmed or analyzed. The study of related structures, such as other substituted thiophenols or chlorotoluenes, might offer some predictive insights, but a direct and accurate description requires empirical crystallographic evidence.

Computational Investigations of this compound Remain Elusive

Consequently, in-depth data regarding its geometry optimization, electronic excitation properties, molecular orbital characteristics, and conformational analysis are not available to be presented. This includes specific values for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charge distribution, and conformational energy profiles.

Theoretical studies on related, but distinct, molecules offer insights into the types of analyses that are possible. For instance, studies on other substituted benzenethiols or similar chlorinated aromatic compounds often employ DFT with functionals like B3LYP to predict stable conformations and analyze electronic properties. researchgate.netnih.govresearchgate.net These studies typically report on the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity, and use Mulliken charge analysis to understand the distribution of electron density within the molecule. karazin.ua Furthermore, TD-DFT calculations are a standard approach for simulating UV-visible spectra by investigating electronic transitions. nih.gov

However, without specific published research on this compound, any discussion on these topics would be speculative and would not adhere to the required factual and data-driven format. The scientific community has yet to publish a dedicated computational analysis of this particular compound.

Computational Chemistry Investigations and Theoretical Studies

Analysis of Intermolecular Interactions

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a molecular crystal, including its stability, polymorphism, and solubility. Computational methods provide deep insights into the nature and energetics of these interactions.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

Should a crystal structure of 2-chloro-3-methylbenzenethiol be determined and analyzed, the Hirshfeld surface would be generated to map various properties, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface would highlight regions of significant intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, white regions showing contacts around the van der Waals separation, and blue regions representing longer contacts.

Data Table: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| Cl···H/H···Cl | Significant |

| S···H/H···S | Moderate |

| C···C | Possible (π-π stacking) |

| S···Cl | Possible |

Note: This table is predictive and not based on published experimental data for this compound.

Three-Dimensional Energy Framework Analysis

To complement the qualitative picture from Hirshfeld surface analysis, a three-dimensional energy framework analysis provides quantitative information about the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors.

If this analysis were performed on this compound, it would yield a visual representation of the crystal packing in the form of energy frameworks. These frameworks would illustrate the relative strengths of different interaction topologies (e.g., stacking vs. hydrogen bonding) and help in understanding the mechanical and thermal properties of the crystal. The total interaction energy, broken down into its components, would provide a quantitative measure of the stability of the crystal lattice.

Data Table: Hypothetical Energy Framework Analysis Results for this compound

| Interaction Energy Component | Hypothetical Value (kJ/mol) |

| Electrostatic | - |

| Polarization | - |

| Dispersion | - |

| Repulsion | - |

| Total Interaction Energy | - |

Note: This table is for illustrative purposes only, as no published energy framework analysis data exists for this compound.

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

Substituted benzenethiols are fundamental starting materials in organic synthesis due to the reactive nature of the thiol group. 2-Chloro-3-methylbenzenethiol, by virtue of its functional groups, can participate in a variety of chemical transformations. The thiol group can be readily deprotonated to form a thiophenolate anion, a potent nucleophile for the formation of carbon-sulfur bonds, which are integral to numerous biologically active molecules and functional materials.

The presence of the chloro and methyl groups on the aromatic ring influences the reactivity of the thiol and the benzene (B151609) ring itself. The methyl group, being electron-donating, can activate the ring towards electrophilic substitution, while the electron-withdrawing chlorine atom and the substitution pattern direct incoming electrophiles to specific positions, allowing for regioselective synthesis. This controlled reactivity makes it a valuable building block for creating more complex, multi-substituted aromatic compounds.

Key Intermediate in Complex Molecule Construction

The true value of a chemical building block is realized in its ability to serve as an intermediate in the synthesis of elaborate molecular architectures. Based on the known reactions of its isomers, such as 3-Chloro-2-methylbenzenethiol, it is anticipated that this compound can act as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, substituted thiophenols are precursors to various sulfur-containing heterocycles, which are common motifs in drug discovery.

The general reactivity of the thiol group allows for its conversion into thioethers, disulfides, and other sulfur-containing functionalities, which can be pivotal steps in the construction of a target molecule. The chloro-substituent can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, further expanding its utility in the assembly of complex structures.

Precursor for Advanced Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Substituted aromatic and heteroaromatic thiols are known precursors to a variety of these materials.

Synthesis of Specialty Chemicals

Development of Novel Synthetic Pathways

The unique substitution pattern of this compound can be exploited in the development of new synthetic methodologies. The interplay of the electronic effects of the substituents can lead to unexpected reactivity or selectivity, opening avenues for novel transformations. For instance, intramolecular cyclization reactions involving the thiol group and another part of a molecule appended to the benzene ring could lead to the formation of novel heterocyclic systems. The development of such pathways is crucial for expanding the toolbox of synthetic organic chemists.

Facilitation of Multi-Step Organic Transformations

In multi-step syntheses, the order of reactions is critical to achieving the desired product. The functional groups of this compound offer strategic advantages in planning such sequences. The thiol group can be protected during reactions targeting other parts of the molecule and then deprotected for subsequent transformations. This orthogonality is a key principle in modern organic synthesis.

Furthermore, the chloro and methyl groups can direct the regiochemistry of subsequent reactions on the aromatic ring. For example, an electrophilic substitution reaction on this compound would be directed to specific positions due to the combined directing effects of the substituents. This control over regioselectivity is essential for the efficient synthesis of complex, polysubstituted aromatic compounds. The principles of multi-step synthesis involving substituted benzenes are well-established and would be directly applicable to this compound. bldpharm.comdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Chloro-3-methylbenzenethiol, and how can reaction conditions be optimized?

- Methodology : Start with halogenation of 3-methylbenzenethiol using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust stoichiometry based on steric hindrance from the methyl group, which may slow chlorination at the ortho position. Catalytic methods using Lewis acids (e.g., FeCl3) can improve regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT simulations) to confirm substituent positions.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 174.6).

- Elemental Analysis : Confirm C, H, S, and Cl percentages within ±0.3% of theoretical values. Cross-reference with NIST spectral libraries for benzenethiol derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations.

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Exposure Response : In case of skin contact, rinse immediately with 10% sodium bicarbonate solution, followed by water. Monitor for delayed symptoms (e.g., dermatitis) for 48 hours .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or GC-MS fragmentation patterns) be resolved for this compound?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-substituted derivatives) to distinguish overlapping signals in <sup>1</sup>H NMR.

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate spectra and identify discrepancies caused by solvent effects or conformational isomerism.

- Controlled Degradation Studies : Heat samples to 40°C for 24 hours and re-analyze to rule out decomposition artifacts. Reference analogous compounds (e.g., 2-bromo-6-chlorophenylboronic acid) for comparative analysis .

Q. What experimental strategies can elucidate the thermodynamic stability of this compound under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments (25–300°C) to determine decomposition thresholds.

- pH-Dependent Stability : Incubate samples in buffers (pH 2–12) at 37°C for 72 hours. Analyze via HPLC for degradation products (e.g., disulfides or thiol oxidation).

- Kinetic Studies : Use Arrhenius plots to calculate activation energy (Ea) for thermal degradation. Compare with thiol-protecting agents (e.g., tris(2-carboxyethyl)phosphine) to stabilize the compound .

Q. How can researchers design catalytic systems to enhance the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Ligand Screening : Test palladium catalysts (e.g., Pd(PPh3)4) with electron-donating ligands to facilitate oxidative addition of the C–S bond.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance solubility and reaction kinetics.

- Mechanistic Probes : Use <sup>19</sup>F NMR (with fluorinated analogs) or in-situ IR to track intermediate formation. Reference boronic acid coupling protocols for analogous substrates .

Data Contradiction and Reproducibility

Q. What steps should be taken if synthetic yields for this compound vary significantly between batches?

- Methodology :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect deviations in reaction parameters (temperature, mixing efficiency).

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., reagent purity, moisture levels).

- Cross-Lab Validation : Collaborate with independent labs to replicate protocols, ensuring metadata (e.g., glassware type, stirring rate) are standardized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.